

1,6-Hexanedithiol CAS number and safety data sheet

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An In-depth Technical Guide to **1,6-Hexanedithiol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1,6-Hexanedithiol**, a versatile bifunctional alkanethiol. It covers its chemical identity, detailed safety data, and key experimental protocols relevant to research and development, particularly in materials science and synthetic chemistry.

Chemical Identification and Properties

1,6-Hexanedithiol, also known as 1,6-dimercaptohexane, is a linear six-carbon chain with a thiol (-SH) group at each terminus.[1] This bifunctional nature makes it a valuable building block for creating self-assembled monolayers (SAMs), modifying polymer properties, and participating in various organic syntheses.[1][2][3] Its CAS number is 1191-43-1.[2]

Table 1: Chemical Identifiers



Identifier	Value	Reference
CAS Number	1191-43-1	[2][4]
EC Number	214-735-1	[5]
Molecular Formula	C6H14S2	[2][6]
Molecular Weight	150.31 g/mol	[2]
Synonyms	1,6-Dimercaptohexane, Hexamethylene dimercaptan	[2][4]
InChI Key	SRZXCOWFGPICGA- UHFFFAOYSA-N	
SMILES	scccccs	

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Clear, colorless to slightly yellow liquid	[1][4]
Odor	Strong, fatty, meaty, sulfurous	[1][7][8]
Melting Point	-21 °C	[4][6]
Boiling Point	118-119 °C at 15 mmHg	[6][9]
Density	0.983 g/mL at 25 °C	
Flash Point	90 °C (195 °F)	[4][9]
Refractive Index	n20/D 1.511	
Vapor Pressure	~1 mmHg at 20 °C	
Solubility	Not miscible with water; soluble in many organic solvents	[1][6][7]



Safety Data and Hazard Information

1,6-Hexanedithiol is classified as a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It is also known to cause skin and serious eye irritation.[14] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements



Category	Code	Statement	Reference
Hazard	H227	Combustible liquid.	[11][12]
Hazard	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.	[12][13]
Hazard	H315	Causes skin irritation.	[14]
Hazard	H319	Causes serious eye irritation.	[14]
Hazard	H317	May cause an allergic skin reaction.	[14]
Precaution	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[11]
Precaution	P261	Avoid breathing mist/vapors/spray.	[12][14]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[11][14]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water.	[14]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[14]



		Store in a well-	
Precaution	P403+P235	ventilated place. Keep	[11]
		cool.	

Table 4: Handling and Storage

Parameter	Recommendation	Reference
Handling	Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.	[10][14]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances such as strong bases, oxidizing agents, and metals.	[4][10][14]
Personal Protective Equipment (PPE)	Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and a respirator if ventilation is inadequate.	[10][11][14]

Logical Relationships and Applications

The bifunctional nature of **1,6-Hexanedithiol** is central to its utility. The two terminal thiol groups allow it to act as a linker or cross-linking agent, leading to its primary applications in materials science and chemical synthesis.

Caption: Relationship between **1,6-Hexanedithiol**'s structure and its key applications.

Experimental Protocols



Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold

This protocol, adapted from established methods, describes the formation of a **1,6- Hexanedithiol** SAM on a gold-coated substrate, a common procedure in surface chemistry and biosensor development.[15][16]

Materials:

- 1,6-Hexanedithiol (HDT)
- 200-proof ethanol (solvent)[16]
- Gold-coated substrates (with a Ti or Cr adhesion layer)[15]
- Clean glass or polypropylene containers (e.g., scintillation vials)[16]
- Tweezers, micropipettes
- Sonicator
- Dry nitrogen or argon gas[16][17]

Methodology:

- Solution Preparation:
 - Calculate the required volume of a 1-5 mM solution of HDT in ethanol.[15]
 - In a fume hood, dispense the calculated amount of HDT into the ethanol in a clean container.
 - Sonicate the solution for 5-10 minutes to ensure complete dissolution.
 - Dispense the solution into individual, clean containers for each substrate.
- Substrate Immersion and Assembly:

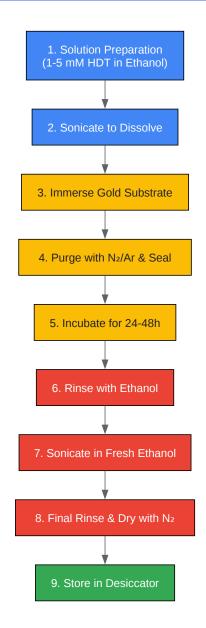
Foundational & Exploratory





- Using clean tweezers, fully immerse a clean gold substrate into the container with the HDT solution.[15]
- Minimize the headspace above the solution and purge the container with dry nitrogen or argon gas to reduce oxidation.[16][17]
- Seal the container tightly (e.g., with a cap and Parafilm).
- Allow the self-assembly to proceed for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.[15][16]
- Rinsing and Drying:
 - Remove the substrate from the solution with tweezers.
 - Rinse it thoroughly for 10-15 seconds with fresh ethanol to remove any physisorbed molecules.[15]
 - Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove weakly bound thiols.[15]
 - Perform a final rinse with ethanol for 10-15 seconds.
 - Dry the substrate gently under a stream of dry nitrogen gas.[16]
- Storage:
 - Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen.[16]





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Caption: Experimental workflow for preparing a **1,6-Hexanedithiol** SAM on a gold substrate.

Protocol 2: General Synthesis of Thioethers via S_N2 Reaction

This protocol outlines a fundamental method for forming thioether (C-S-C) bonds, a common transformation in drug development and organic synthesis.[18] It involves the deprotonation of **1,6-Hexanedithiol** to form a nucleophilic thiolate, which then displaces a leaving group from an electrophile (e.g., an alkyl halide).[19]



Materials:

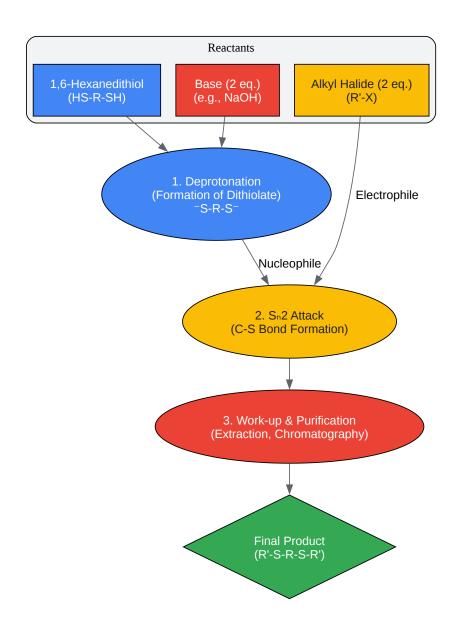
- 1,6-Hexanedithiol (HDT)
- Alkyl halide (e.g., 1-bromobutane, benzyl bromide)
- A suitable base (e.g., sodium hydroxide, sodium ethoxide)
- An appropriate solvent (e.g., ethanol, DMF, THF)
- Magnetic stirrer and stir bar
- Reaction flask and condenser (if heating is required)

Methodology:

- Thiolate Formation:
 - In a reaction flask, dissolve 1,6-Hexanedithiol (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base (2.2 equivalents to react with both thiol groups) to the solution. The base deprotonates the thiol groups to form the more nucleophilic dithiolate anion.[19]
 - Stir the mixture at room temperature for 15-30 minutes.
- Nucleophilic Substitution:
 - Slowly add the alkyl halide (2.2 equivalents) to the stirred solution of the dithiolate.
 - The reaction may be exothermic. Maintain the desired temperature (room temperature or gentle heating) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
 - The thiolate will attack the alkyl halide in an S_N2 fashion, displacing the halide and forming the C-S bond.[19]
- Work-up and Purification:



- Once the reaction is complete, quench the reaction by adding water.
- Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the organic layer with water and brine to remove any remaining base and salts.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude thioether using a suitable method, such as column chromatography or distillation.





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Caption: General workflow for the synthesis of a dithioether from **1,6-Hexanedithiol**.

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